2-(1-adamantyl)-1H-benzimidazole

Vue d'ensemble

Description

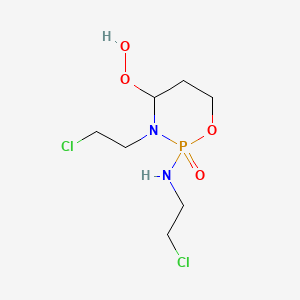

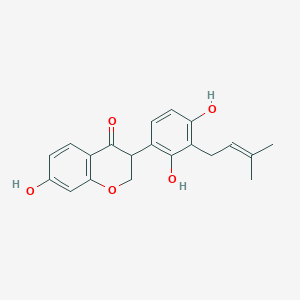

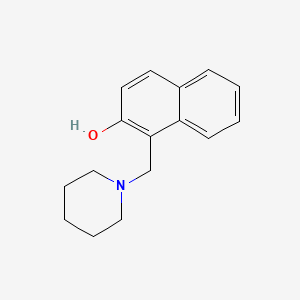

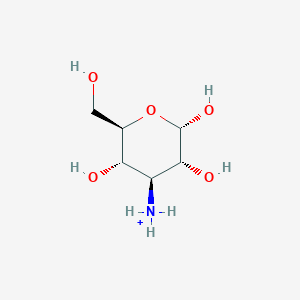

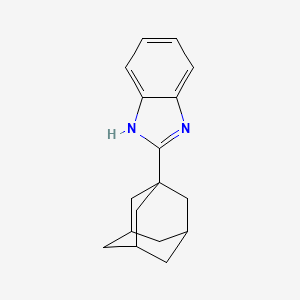

2-(1-adamantyl)-1H-benzimidazole (2-ABI) is a synthetic organic compound derived from the parent compound 1H-benzimidazole and is a member of the adamantyl group. 2-ABI is a unique compound due to its unique chemical and physical properties, making it an attractive target for research and development. It has been studied for a variety of applications, including its potential use as an anticancer drug and its ability to interact with proteins and DNA.

Applications De Recherche Scientifique

Synthesis of Unsaturated Adamantane Derivatives

The compound “2-(1-adamantyl)-1H-benzimidazole” can be utilized in the synthesis of unsaturated adamantane derivatives. These derivatives are of significant interest due to their high reactivity and potential as starting materials for creating functional adamantane derivatives, monomers, and higher diamond-like bulky polymers .

Antimicrobial Activity

Adamantane derivatives, including “2-(1-adamantyl)-1H-benzimidazole”, have been studied for their antimicrobial properties. They have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. This makes them valuable in the development of new antimicrobial agents .

Antiviral Applications

The adamantyl group has been associated with antiviral activity against influenza A and HIV viruses. Incorporating “2-(1-adamantyl)-1H-benzimidazole” into pharmaceutical compounds could potentially enhance their efficacy against these viruses .

Central Nervous System (CNS) Properties

Some adamantane derivatives exhibit properties that affect the central nervous system. Research into “2-(1-adamantyl)-1H-benzimidazole” could lead to the development of new treatments for CNS disorders, leveraging the compound’s ability to modulate therapeutic indices .

High-Energy Fuels and Oils

The unique structure of adamantane derivatives makes them suitable for use in high-energy fuels and oils. “2-(1-adamantyl)-1H-benzimidazole” could serve as a precursor or additive to enhance the thermal stability and energy content of these materials .

Quantum-Chemical Calculations

“2-(1-adamantyl)-1H-benzimidazole” can be used in quantum-chemical calculations to investigate the electronic structure of adamantane derivatives. This is crucial for understanding their chemical and catalytic transformations .

Polymerization Reactions

The compound can participate in polymerization reactions to create novel materials. Its involvement in such reactions can lead to the development of new polymers with enhanced properties .

Nanodiamond-Based Materials

Finally, “2-(1-adamantyl)-1H-benzimidazole” can contribute to the creation and utilization of nanodiamond-based materials. These materials have a wide range of applications, from scientific research to practical uses in various industries .

Mécanisme D'action

Target of Action

For instance, Amantadine acts as a nicotinic antagonist, dopamine agonist, and noncompetitive NMDA antagonist . Adapalene, on the other hand, modulates the immune response by down-regulating toll-like receptor 2 (TLR-2) expression and inhibiting the transcription factor activator protein 1 (AP-1) .

Mode of Action

Amantadine, a related adamantyl compound, antagonizes the influenzavirus a m2 proton channel, preventing endosomal escape (ie, the release of viral genetic material into the host cytoplasm) . This could provide some insight into the potential interactions of 2-(1-adamantyl)-1H-benzimidazole with its targets.

Biochemical Pathways

For instance, Amantadine’s antiviral mechanism of action involves antagonism of the influenzavirus A M2 proton channel .

Pharmacokinetics

Related compounds such as quindoline, benzofuran, (1-adamantyl) benzylglycine, 2-methoxyl-4-vinylglycine, and phytol have shown favorable penetration through the blood–brain barrier .

Result of Action

For instance, Amantadine has been used to treat dyskinesia associated with parkinsonism and influenza caused by type A influenzavirus .

Propriétés

IUPAC Name |

2-(1-adamantyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-2-4-15-14(3-1)18-16(19-15)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJQLKDAEBGCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NC5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177850 | |

| Record name | 2-(1-Adamantyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23280-73-1 | |

| Record name | 2-(1-Adamantyl)benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023280731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Adamantyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.